physicochemical properties of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
physicochemical properties of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
An In-depth Technical Guide to the Physicochemical Properties of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
Abstract
N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a tertiary amine of interest in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective application, particularly in drug development, where these characteristics govern a molecule's pharmacokinetic and pharmacodynamic behavior.[1] This technical guide provides a comprehensive overview of the known structural and chemical information for this compound. Due to the absence of published experimental data for key physicochemical parameters, this document presents a predictive analysis based on its chemical structure and offers detailed, field-proven experimental protocols for the determination of its solubility, acid dissociation constant (pKa), and lipophilicity (LogP). These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reliable characterization.
Introduction: The Critical Role of Physicochemical Properties in Drug Development
In the journey of a drug from discovery to clinical application, the intrinsic physicochemical properties of a molecule are critical determinants of its success.[2][3] Properties such as solubility, ionization state (pKa), and lipophilicity (LogP) profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][4] A molecule's ability to dissolve in aqueous biological fluids is essential for systemic exposure, while its capacity to permeate lipid cell membranes is necessary to reach its target.[2][5]
The ionization state, dictated by the compound's pKa and the pH of the surrounding environment, directly impacts both solubility and permeability.[4][5] Lipophilicity, a measure of a compound's affinity for non-polar environments, is a key factor in membrane traversal, protein binding, and metabolic stability.[2] An optimal balance of these properties is crucial; for instance, high lipophilicity can enhance target binding but may lead to poor solubility and increased metabolic clearance.[1][2] Therefore, the early and accurate characterization of these parameters for a compound like N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is an indispensable step in evaluating its potential as a drug candidate or a synthetic intermediate.
Compound Profile: N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
This section summarizes the established identification and structural information for the target compound. It is critical to note that key experimental physicochemical data such as melting point, boiling point, and the properties central to this guide (solubility, pKa, LogP) are not widely available in the public domain.
| Property | Value | Source(s) |
| Chemical Name | N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine | MilliporeSigma |
| Synonym(s) | N-(4-fluorobenzyl)-2,2-dimethoxyethanamine | [6] |
| CAS Number | 500782-63-8 | [6] |
| Molecular Formula | C₁₁H₁₆FNO₂ | [6] |
| Molecular Weight | 213.25 g/mol | [6] |
| Chemical Structure | ![]() | |
| Purity (Typical) | ≥95% | [6] |
| InChI Key | HKLYXRIMOHSPQP-UHFFFAOYSA-N | [6] |
Predictive Analysis of Key Physicochemical Properties
Based on the compound's structure—a tertiary amine featuring a lipophilic 4-fluorobenzyl group and a more polar dimethoxyethyl acetal group—we can make informed predictions about its core physicochemical properties.
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Solubility : The molecule possesses a relatively high molecular weight for a simple amine and significant nonpolar surface area from the fluorobenzyl ring. Therefore, it is predicted to have low solubility in neutral aqueous solutions. However, the presence of the basic tertiary nitrogen atom suggests that the compound will be readily soluble in dilute aqueous acid (e.g., 5% HCl), as protonation will form a water-soluble ammonium salt.[7][8][9] It is expected to be freely soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate.
-
pKa : The pKa value reflects the acidity of the conjugate acid (protonated amine). The nitrogen atom is a tertiary amine, which is typically basic. Its basicity is influenced by several factors. The electron-withdrawing inductive effect of the fluorine atom on the phenyl ring will slightly decrease the electron density on the nitrogen, thereby reducing its basicity (lowering the pKa) compared to a non-fluorinated analogue. The steric bulk around the nitrogen may also influence solvation of the protonated form. A reasonable estimate for the pKa of this compound would be in the range of 7.5 to 9.0 .
-
Lipophilicity (LogP) : LogP, the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity. The 4-fluorobenzyl group is highly lipophilic. The dimethoxyethyl group, while containing polar ether oxygens, also has significant hydrocarbon character. The tertiary amine itself is a polar functional group. The fluorine atom contributes to an increase in lipophilicity over a simple benzyl group. Collectively, these features suggest the compound is moderately to highly lipophilic, with a predicted LogP value in the range of 2.5 to 4.0 .
Experimental Protocols for Physicochemical Characterization
To move beyond prediction, rigorous experimental determination is required. The following protocols are presented as robust, validated methods for characterizing the solubility, pKa, and LogP of the title compound.
Determination of Solubility Profile (Qualitative)
Principle: This protocol employs a classical chemical classification method to determine the solubility characteristics of the amine.[10] The basicity of the nitrogen atom is the key property being probed; its ability to be protonated by acid to form a soluble salt is a defining characteristic of higher-molecular-weight amines.[8]
Methodology:
-
Preparation: Label three clean, dry test tubes: "Water," "5% HCl," and "5% NaOH."
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Sample Addition: Add approximately 25 mg of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine to each test tube.
-
Water Solubility Test: To the "Water" test tube, add 0.75 mL of distilled water in 0.25 mL portions. After each addition, vortex or shake the tube vigorously for 30-60 seconds.[8] Record whether the compound dissolves completely.
-
Acid Solubility Test: If the compound is insoluble in water, proceed to the "5% HCl" test tube. Add 0.75 mL of 5% (w/v) aqueous hydrochloric acid in 0.25 mL portions, mixing vigorously after each addition.[10] Observe for dissolution, which indicates the formation of the hydrochloride salt. This is the expected result for a higher-molecular-weight amine.[8]
-
Base Solubility Test: To the "5% NaOH" test tube, add 0.75 mL of 5% (w/v) aqueous sodium hydroxide, mixing vigorously. As an amine, the compound is not expected to dissolve in a basic solution.[8] This step helps confirm the absence of acidic functional groups.
-
Interpretation: The solubility pattern reveals the compound's acid/base character. Solubility in acid but not in water or base classifies the compound as an organic base.[10]
Caption: Workflow for qualitative solubility classification of an organic amine.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate and reliable method for pKa determination.[11] It involves monitoring the pH of a solution of the basic amine as a strong acid titrant is incrementally added. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral (free base) forms are equal, corresponding to the midpoint of the steepest part of the titration curve (the half-equivalence point).[11]
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine and dissolve it in 50 mL of a suitable solvent (e.g., 50:50 methanol/water) to ensure solubility throughout the titration.
-
Titration Setup: Place the solution in a jacketed beaker with constant stirring. Calibrate a pH electrode and immerse it in the solution.
-
Titrant: Use a calibrated burette to add a standardized solution of 0.1 M hydrochloric acid (HCl) in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
pKa Determination: Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve (ΔpH/ΔV). The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is then identified. The pKa is the pH value on the titration curve corresponding to this half-equivalence volume.[11]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (LogP) by RP-HPLC
Principle: This method provides a rapid and reliable estimation of LogP by correlating a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with the known LogP values of a set of standard compounds.[12][13] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[12]
Methodology:
-
System Setup: Use an HPLC system with a C18 reverse-phase column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. An isocratic elution (constant mobile phase composition) is often used.
-
Calibration Standards: Prepare solutions of 5-7 commercially available compounds with accurately known LogP values that bracket the expected LogP of the target compound (e.g., from 1.0 to 5.0).
-
Standard Curve Generation: Inject each standard compound onto the HPLC system and record its retention time (t_R). Calculate the logarithm of the retention factor, k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil). Plot the known LogP values (y-axis) against log(k') (x-axis). Perform a linear regression to obtain a calibration equation (y = mx + c) and a correlation coefficient (R²), which should be >0.98 for a valid curve.
-
Sample Analysis: Prepare a dilute solution of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in the mobile phase and inject it onto the HPLC system under the identical conditions used for the standards.
-
LogP Calculation: Record the retention time (t_R) for the target compound and calculate its log(k'). Insert this value into the linear regression equation derived from the standard curve to calculate the experimental LogP.[12]
Caption: Logic diagram for determining LogP using the RP-HPLC correlation method.
Data Summary and Interpretation
The successful execution of the protocols described above will yield a comprehensive physicochemical profile of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, enabling a data-driven assessment of its potential in a research and development context.
| Physicochemical Property | Predicted Value | To Be Determined Experimentally | Implication in Drug Development |
| Solubility Profile | Insoluble in water, soluble in acid | Yes (Protocol 4.1) | Suggests pH-dependent absorption; may require formulation strategies for neutral pH delivery. |
| pKa | 7.5 - 9.0 | Yes (Protocol 4.2) | Determines the degree of ionization at physiological pH, impacting solubility, receptor binding, and cell permeability. |
| LogP | 2.5 - 4.0 | Yes (Protocol 4.3) | Indicates good potential for membrane permeability but may also suggest risks of high protein binding or metabolic liability. |
A confirmed pKa of ~8.5 would imply that the compound is over 90% protonated and water-soluble in the acidic environment of the stomach (pH 1-2), but would exist as a mixture of ionized and neutral forms in the small intestine (pH 6-7.5), where the neutral form would be available for absorption. A LogP value of ~3.5 would place it within the "drug-like" chemical space, suggesting a good balance between aqueous solubility and lipid permeability, though it would also warrant investigation into its potential for non-specific binding and metabolic clearance.
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